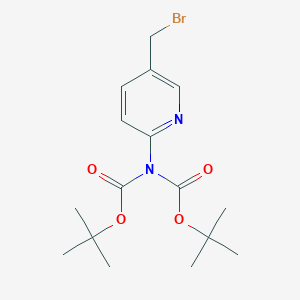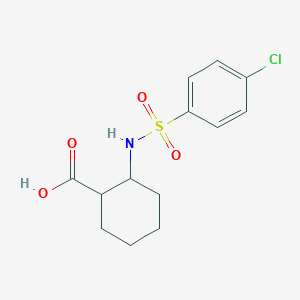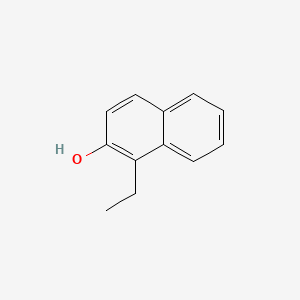
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of morpholine and piperidine rings attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzonitrile with piperidine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
- 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carbonitrile
- 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carboxamide
Comparison: Compared to similar compounds, 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine exhibits unique properties due to the presence of both morpholine and piperidine rings. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine |
InChI |
InChI=1S/C17H23N5O/c18-17-19-15-12-13(21-8-10-23-11-9-21)4-5-14(15)16(20-17)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11H2,(H2,18,19,20) |
InChI Key |
JWHYYNGBCFLTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)N4CCOCC4)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8659175.png)




![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8659214.png)




